molecular formula C6H2Br2N2O B1295795 4,7-Dibromobenzo[c][1,2,5]oxadiazole CAS No. 54286-63-4

4,7-Dibromobenzo[c][1,2,5]oxadiazole

Cat. No. B1295795
CAS RN: 54286-63-4
M. Wt: 277.9 g/mol
InChI Key: ZUGAIWASFADONS-UHFFFAOYSA-N
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Description

4,7-Dibromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H2Br2N2O . It is used in the field of photovoltaics and as a fluorescent sensor .


Synthesis Analysis

The synthesis of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been reported in several studies . For instance, one study reported the synthesis and application of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . Another study reported an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been analyzed in several studies . The compound has a molecular weight of 277.9 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromobenzo[c][1,2,5]oxadiazole have been reported in several sources . The compound has a predicted density of 2.220±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 312.4±45.0 °C .

Scientific Research Applications

Synthesis and Derivative Compounds

4,7-Dibromobenzo[c][1,2,5]oxadiazole is involved in the synthesis of various compounds with diverse applications. For instance, Uno, Takagi, and Tomoeda (1980) describe its nitration, leading to the synthesis of compounds with potential applications in pharmaceuticals and materials science. Their research focuses on the conversion of 4,7-dibromobenzo[c][1,2,5]oxadiazole into bisfurazanobenzo-2,1,3-thiadiazole and related compounds (Uno, Takagi, & Tomoeda, 1980).

Optical Properties and Applications

In the field of optical materials, 4,7-Dibromobenzo[c][1,2,5]oxadiazole derivatives exhibit interesting properties. Lahoz et al. (2013) discovered optical gain and laser emission in drug nanocomposites containing a fluorescent tag derived from this compound, highlighting its potential in developing new materials with optical applications (Lahoz et al., 2013).

Bioactivity and Medicinal Applications

The oxadiazole core, present in 4,7-Dibromobenzo[c][1,2,5]oxadiazole, has been studied extensively for its bioactivity. Researchers like Verma et al. (2019) have reviewed the therapeutic potency of 1,3,4-oxadiazole derivatives, indicating the potential of 4,7-Dibromobenzo[c][1,2,5]oxadiazole derivatives in treating various ailments (Verma et al., 2019).

properties

IUPAC Name

4,7-dibromo-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGAIWASFADONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202638
Record name 2,1,3-Benzoxadiazole, 4,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromobenzo[c][1,2,5]oxadiazole

CAS RN

54286-63-4
Record name 4,7-Dibromo-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54286-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole, 4,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054286634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzoxadiazole, 4,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
O Karakurt - 2021 - open.metu.edu.tr
In this thesis, six conjugated polymers were synthesized by coupling of 2,1,3- benzoxadiazole derivatives with donor groups via Stille polycondensation reactions. Moreover, the effect of …
Number of citations: 0 open.metu.edu.tr
Z Zhao, Z Yin, H Chen, Y Guo, Q Tang… - Journal of Materials …, 2017 - pubs.rsc.org
A strongly electron-withdrawing benzo[c][1,2,5]oxadiazole (BOZ) unit, as the second electron acceptor segment, is incorporated into the naphthalenediimide (NDI) based polymer …
Number of citations: 25 pubs.rsc.org
MS Mikhailov, NS Gudim, EA Knyazeva… - … of Photochemistry and …, 2020 - Elsevier
The novel donor building-block - 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole was designed and employed in the synthesis of dye-sensitized solar cell (DSSCs). An effective, high-…
Number of citations: 23 www.sciencedirect.com
C Song, Y Ling, L Jin, M Zhang, DL Chen, Y He - Dalton Transactions, 2016 - pubs.rsc.org
A systematic investigation of CO2 adsorption behavior in three metal–organic frameworks was executed. The three MOFs adopted the same NbO-type structure, except that the organic …
Number of citations: 53 pubs.rsc.org
P Cai, X Xu, J Sun, J Chen, Y Cao - RSC advances, 2017 - pubs.rsc.org
Three new D–A polymers PIDTT-DTBO, PIDTT-DTBT and PIDTT-DTFBT, using indacenodithieno[3,2-b]thiophene (IDTT) as the electron-rich unit and benzoxadiazole (BO), …
Number of citations: 18 pubs.rsc.org
G PanFeng, W LiYong, F HaiYan, D Yuan - European Polymer Journal, 2022 - Elsevier
Low toleration of thickness variations in the organic solar cells (OSCs), is currently becoming bottleneck challenges to achieve power conversion efficiencies (PCE) and large-scaled roll-…
Number of citations: 2 www.sciencedirect.com
TT Do, K Matsuki, T Sakanoue, FL Wong, S Manzhos… - Organic …, 2019 - Elsevier
Herein, two copolymers, poly [(6,6,12,12-tetraoctylindenofluorene)-co-(2,1,3-benzothiadiazole)] (PIFL-BT) and poly [(6,6,12,12-tetraoctylindenofluorene)-co-(2,1,3- benzooxadiazole)] (…
Number of citations: 8 www.sciencedirect.com
S Gisbertz, B Pieber - ChemPhotoChem, 2020 - Wiley Online Library
Visible light photocatalysis relies mainly on expensive noble metal complexes and organic dyes that are not recyclable. Heterogeneous semiconductors, which are mainly applied for …
D Chen, IC Wu, Z Liu, Y Tang, H Chen, J Yu, C Wu… - Chemical …, 2017 - pubs.rsc.org
The development of near-infrared (NIR) fluorescent probes is critical for in vivo exploration of the fundamental and complex processes in living systems by noninvasive fluorescence …
Number of citations: 66 pubs.rsc.org
S Jiang, BC Ma, W Huang, A Kaltbeitzel… - Nanoscale …, 2018 - pubs.rsc.org
Chronic wound infections, especially due to the emergence of multidrug resistance in bacteria, require the urgent development of alternative antibacterial therapies. Here, we developed …
Number of citations: 45 pubs.rsc.org

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